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Compound of Interest

Compound Name: (1,4-Dioxan-2-yl)methanol

Cat. No.: B041635 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Data of (1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for (1,4-
dioxan-2-yl)methanol. The information is presented in a structured format to facilitate easy

reference and comparison, catering to the needs of researchers and professionals in drug

development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the known spectroscopic data for (1,4-dioxan-2-yl)methanol.
Due to the limited availability of experimental data for this specific compound, information for

the parent compound, 1,4-dioxane, is included for contextual reference where appropriate.

¹H NMR (Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Spectroscopic Data for (S)-(1,4-Dioxan-2-yl)methanol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.85-3.67 m - 5H

3.66-3.57 m - 2H

3.55 dd 11.7, 5.9 1H

3.46 dd 11.1, 10.0 1H

1.75 s - 1H (hydroxyl proton)

Solvent: Chloroform-d Instrument: 500 MHz NMR Spectrometer[1]

¹³C NMR (Nuclear Magnetic Resonance) Data
Experimental ¹³C NMR data for (1,4-dioxan-2-yl)methanol is not readily available in the

searched literature. For reference, the ¹³C NMR spectrum of the parent compound, 1,4-

dioxane, shows a single peak due to the high symmetry of the molecule, with all four carbon

atoms being chemically equivalent.

Table 2: ¹³C NMR Spectroscopic Data for 1,4-Dioxane (Parent Compound)

Chemical Shift (δ) ppm Solvent

66.7 p-Dioxane-d8

68.11 methanol-d4

IR (Infrared) Spectroscopy Data
An experimental IR spectrum for (1,4-dioxan-2-yl)methanol has not been identified in the

reviewed sources. However, the spectrum is expected to exhibit characteristic absorptions for

C-H, C-O, and O-H functional groups. For reference, the IR spectrum of 1,4-dioxane shows

prominent peaks corresponding to C-H stretching and C-O stretching vibrations.

Table 3: Characteristic IR Absorptions for Related Functional Groups
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Functional Group Characteristic Absorption Range (cm⁻¹)

O-H Stretch (Alcohol) 3200-3600 (broad)

C-H Stretch (Alkane) 2850-3000

C-O Stretch (Ether/Alcohol) 1050-1260

MS (Mass Spectrometry) Data
While a full experimental mass spectrum for (1,4-dioxan-2-yl)methanol is not available,

predicted collision cross-section values for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data for (1,4-Dioxan-2-yl)methanol Adducts[2]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 119.07027 121.4

[M+Na]⁺ 141.05221 126.9

[M-H]⁻ 117.05572 124.4

[M+NH₄]⁺ 136.09682 140.3

[M+K]⁺ 157.02615 129.2

[M+H-H₂O]⁺ 101.06026 116.4

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are representative of standard analytical

practices and can be adapted for the analysis of (1,4-dioxan-2-yl)methanol.

NMR Spectroscopy
A sample of (S)-(1,4-dioxan-2-yl)methanol is dissolved in a deuterated solvent, such as

Chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b041635?utm_src=pdf-body
https://www.benchchem.com/product/b041635?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/12655091
https://www.benchchem.com/product/b041635?utm_src=pdf-body
https://www.benchchem.com/product/b041635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Chemical shifts are

reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

IR Spectroscopy
For a liquid sample like (1,4-dioxan-2-yl)methanol, the IR spectrum can be obtained by

placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively,

Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample

is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-

400 cm⁻¹.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. For a compound like (1,4-
dioxan-2-yl)methanol, Electrospray Ionization (ESI) or Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI) are common methods. In ESI-MS, the

sample is dissolved in a suitable solvent and infused into the mass spectrometer. In GC-MS,

the sample is first vaporized and separated on a GC column before entering the mass

spectrometer. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions

are detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (1,4-Dioxan-2-
yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041635#spectroscopic-data-nmr-ir-ms-of-1-4-dioxan-
2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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